N-(10-Aminodecyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide
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Overview
Description
N-(10-Aminodecyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide is a complex organic compound with a unique structure that includes an aminodecyl chain and a thieno[3,4-d]imidazol-4-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(10-Aminodecyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide typically involves multiple steps. The initial step often includes the preparation of the thieno[3,4-d]imidazol-4-yl core, which can be synthesized through cyclization reactions involving appropriate precursors. The aminodecyl chain is then introduced through nucleophilic substitution reactions. The final step involves the coupling of the aminodecyl chain with the thieno[3,4-d]imidazol-4-yl core under specific reaction conditions, such as the use of coupling reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
N-(10-Aminodecyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the molecule .
Scientific Research Applications
N-(10-Aminodecyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(10-Aminodecyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide involves its interaction with specific molecular targets and pathways. The aminodecyl chain and thieno[3,4-d]imidazol-4-yl moiety play crucial roles in its binding to target proteins and enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[3,4-d]imidazol-4-yl derivatives and aminodecyl-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and biological activities .
Uniqueness
N-(10-Aminodecyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide is unique due to its specific combination of an aminodecyl chain and a thieno[3,4-d]imidazol-4-yl core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
131699-07-5 |
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Molecular Formula |
C20H38N4O2S |
Molecular Weight |
398.6 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(10-aminodecyl)pentanamide |
InChI |
InChI=1S/C20H38N4O2S/c21-13-9-5-3-1-2-4-6-10-14-22-18(25)12-8-7-11-17-19-16(15-27-17)23-20(26)24-19/h16-17,19H,1-15,21H2,(H,22,25)(H2,23,24,26)/t16-,17-,19-/m0/s1 |
InChI Key |
ACLWXUGWEQNQCF-LNLFQRSKSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCCCCCCN)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCCCCCCN)NC(=O)N2 |
Origin of Product |
United States |
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